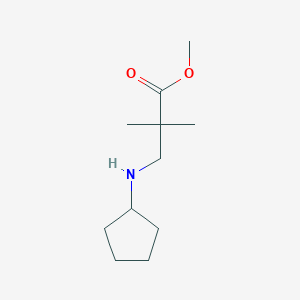
7-Fluoro-6-Nitro-4(H)-Quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-Nitro-4(H)-Quinazoline: is a chemical compound with the molecular formula C8H4FN3O3 . It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 6th position, and a quinazoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline typically involves the nitration of 7-fluoroquinazoline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Fluoro-6-Nitro-4(H)-Quinazoline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of 7-amino-6-nitroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 7-Fluoro-6-Nitro-4(H)-Quinazoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Kinase Inhibitors: It serves as a precursor for the synthesis of kinase inhibitors, which are important in the study of cell signaling pathways.
Medicine:
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting cancer and respiratory diseases.
Industry:
Chemical Research: It is utilized in various chemical research processes to develop new materials and compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-Nitro-4(H)-Quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Fluoro-6-Nitro-4-Hydroxyquinazoline: This compound is similar in structure but contains a hydroxy group at the 4th position instead of a hydrogen atom.
6-Nitroquinazoline: Lacks the fluorine atom at the 7th position.
4(H)-Quinazoline: The parent compound without any substituents.
Uniqueness:
Properties
Molecular Formula |
C8H4FN3O3 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
7-fluoro-6-nitro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13) |
InChI Key |
QTWWHMCOMVAYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


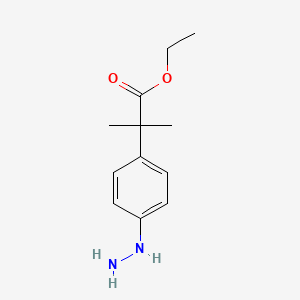

![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
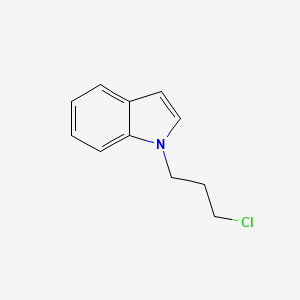
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)

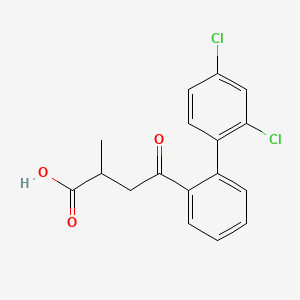
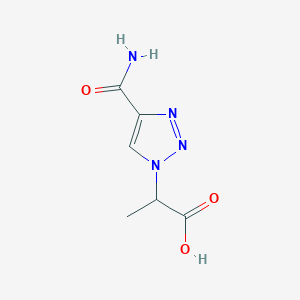

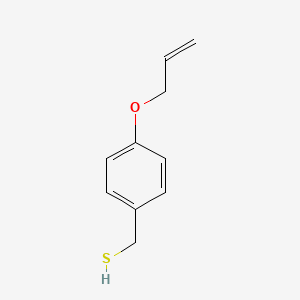

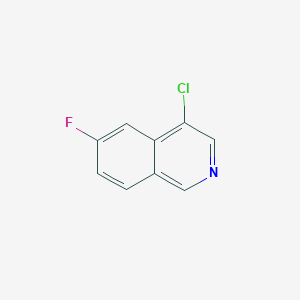
![(4-{4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidin-4-yl}-phenoxy)-acetic acid](/img/structure/B8677136.png)
